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For researchers, scientists, and drug development professionals, Spiegelmers represent a

promising class of therapeutic and diagnostic agents. As mirror-image oligonucleotides (L-

aptamers), they exhibit remarkable resistance to nuclease degradation, a significant advantage

over their natural D-oligonucleotide counterparts. This document provides detailed application

notes and experimental protocols for the synthesis and purification of Spiegelmers for research

purposes.

Introduction to Spiegelmer Technology
Spiegelmers are synthetic L-ribonucleic acid (L-RNA) or L-deoxyribonucleic acid (L-DNA)

oligonucleotides that can bind to a specific target molecule with high affinity and selectivity.

Their name is derived from the German word "Spiegel," meaning mirror. The unique

stereochemistry of Spiegelmers, being composed of L-nucleotides, renders them resistant to

degradation by nucleases, which are ubiquitous in biological systems and recognize only

natural D-nucleic acids. This inherent stability makes Spiegelmers attractive candidates for in

vivo applications.
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The generation of a Spiegelmer involves a mirror-image in vitro selection process. Instead of

selecting for an L-oligonucleotide that binds to a natural D-target, a library of D-oligonucleotides

is used to select for a molecule that binds to a synthetic mirror-image of the target (L-target).

The sequence of the selected D-aptamer is then determined, and its enantiomer, the L-

oligonucleotide (the Spiegelmer), is chemically synthesized. This synthesized Spiegelmer will

then bind to the natural D-target with the same affinity and specificity as the D-aptamer to the

L-target.

Overall Workflow of Spiegelmer Synthesis and
Purification
The process of generating a purified Spiegelmer for research can be broken down into three

main stages: In Vitro Selection, Chemical Synthesis, and Purification and Quality Control.

In Vitro Selection Chemical Synthesis Purification & Quality Control

Mirror-Image SELEX:
D-aptamer selection against L-target Sequencing of D-aptamer Solid-Phase Synthesis of L-Oligonucleotide (Spiegelmer)

Enantiomeric Sequence
Purification (HPLC or PAGE) Quality Control (Mass Spec, HPLC, etc.) final_productPurified Spiegelmer

Click to download full resolution via product page

Caption: Overall workflow for Spiegelmer generation.

Experimental Protocols
Solid-Phase Synthesis of L-Oligonucleotides
Chemical synthesis of Spiegelmers is achieved using standard phosphoramidite solid-phase

synthesis, the same methodology used for natural D-oligonucleotides.[1][2][3] The key

difference is the use of L-nucleoside phosphoramidites and L-nucleoside-functionalized solid

supports.

Materials:

L-nucleoside phosphoramidites (L-A, L-C, L-G, L-U, or L-T)
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L-nucleoside-loaded controlled pore glass (CPG) solid support

Anhydrous acetonitrile

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

Capping solution A (acetic anhydride/pyridine/THF) and B (16% N-methylimidazole in THF)

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine)

Automated DNA/RNA synthesizer

Protocol:

Synthesizer Preparation: Load the DNA/RNA synthesizer with the required L-nucleoside

phosphoramidites, solid support, and all necessary reagents according to the manufacturer's

instructions.[4]

Sequence Programming: Enter the desired L-oligonucleotide sequence into the synthesizer's

software.

Automated Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle

adding one L-nucleotide to the growing chain.[3][5] The four main steps in each cycle are:

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from

the support-bound nucleoside with the deblocking solution.[5]

Coupling: Activation of the next L-nucleoside phosphoramidite with the activator solution

and its subsequent coupling to the 5'-hydroxyl group of the growing chain.[5]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion mutations in the final product.[3]
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Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate

triester using the oxidizing solution.[5]

Final Deblocking (Optional): The final 5'-DMT group can be left on ("DMT-on") to aid in

purification by reversed-phase HPLC or removed ("DMT-off") by the synthesizer.

Cleavage and Deprotection:

Transfer the solid support to a vial and add the cleavage and deprotection solution.

Incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours) to cleave

the oligonucleotide from the support and remove the protecting groups from the

nucleobases and phosphate backbone.[4]

Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

Dry the crude oligonucleotide solution using a vacuum concentrator.
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Caption: The four main steps of the solid-phase synthesis cycle.

Purification of Spiegelmers
Purification of the crude synthetic Spiegelmer is crucial to remove truncated sequences, failure

sequences, and residual protecting groups.[6] The two most common high-resolution

purification methods are High-Performance Liquid Chromatography (HPLC) and

Polyacrylamide Gel Electrophoresis (PAGE).[7][8]

RP-HPLC is a powerful technique for purifying oligonucleotides, especially when the "DMT-on"

strategy is employed.[9][10] The hydrophobic DMT group strongly interacts with the stationary
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phase, allowing for excellent separation of the full-length product from shorter, non-DMT-

bearing failure sequences.

Materials:

Crude "DMT-on" oligonucleotide, dried

HPLC system with a UV detector

Reversed-phase C18 column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: 0.1 M TEAA in acetonitrile

Detritylation solution: 80% acetic acid in water

Desalting columns

Protocol:

Sample Preparation: Resuspend the dried crude oligonucleotide in Mobile Phase A.

HPLC Separation:

Equilibrate the C18 column with a low percentage of Mobile Phase B.

Inject the sample onto the column.

Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-

on product will be the most retained peak.

Monitor the elution profile at 260 nm.

Collect the fractions corresponding to the major, late-eluting peak.[10]

Detritylation:

Pool the collected fractions and dry them in a vacuum concentrator.
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Resuspend the dried sample in the detritylation solution and incubate for 30 minutes at

room temperature.

Desalting:

Neutralize the solution with an appropriate base (e.g., triethylamine).

Desalt the purified oligonucleotide using a desalting column to remove the salts and acetic

acid.

Lyophilization: Lyophilize the desalted sample to obtain the pure Spiegelmer as a white

powder.

PAGE separates oligonucleotides based on their size with single-nucleotide resolution, making

it an excellent method for obtaining highly pure products.[7][11] It is particularly useful for

longer oligonucleotides where HPLC resolution may decrease.

Materials:

Crude oligonucleotide, dried

Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea) in TBE buffer

Gel loading buffer (e.g., formamide with tracking dyes)

TBE buffer

UV shadowing equipment or fluorescent plate

Gel elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

Ethanol

Protocol:

Sample Preparation: Resuspend the dried crude oligonucleotide in gel loading buffer. Heat at

95°C for 5 minutes to denature.[12]

Electrophoresis:
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Load the sample onto the denaturing polyacrylamide gel.

Run the gel in TBE buffer until the tracking dyes have migrated to the desired position.

Visualization and Excision:

Visualize the oligonucleotide bands using UV shadowing. The most intense band should

be the full-length product.

Carefully excise the band corresponding to the full-length Spiegelmer using a clean

scalpel.[13]

Elution:

Crush the excised gel slice and place it in a tube with gel elution buffer.

Incubate overnight at 37°C with shaking to allow the oligonucleotide to diffuse out of the

gel matrix ("crush and soak" method).[13][14]

Recovery:

Separate the supernatant containing the oligonucleotide from the gel fragments by

centrifugation or filtration.

Perform an ethanol precipitation to concentrate and desalt the purified Spiegelmer.

Lyophilization: Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free

water. Lyophilize for long-term storage.

Quantitative Data Summary
The choice of purification method often depends on the desired purity, yield, and the length of

the oligonucleotide.[7][8][9]
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Purification
Method

Typical
Purity

Typical
Yield

Recommen
ded for

Advantages
Disadvanta
ges

Desalting Low (>80%) High (>90%)
PCR,

sequencing

Fast,

inexpensive,

high recovery

Does not

remove

failure

sequences

RP-HPLC High (>90%)
Moderate

(50-70%)

Oligos < 50

bases,

modified

oligos

Excellent for

DMT-on

purification,

scalable

Resolution

decreases

with length,

may not

remove n-1

mers as well

as PAGE[8]

[9]

PAGE
Very High

(>95%)

Low (20-

50%)

Oligos > 40

bases,

applications

requiring

highest purity

Single-

nucleotide

resolution,

gold standard

for purity

Lower yield,

more labor-

intensive,

potential for

damage to

some

modifications[

7][8]

Quality Control
After purification, it is essential to perform quality control to verify the identity and purity of the

Spiegelmer.[15][16]
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Caption: Key quality control checks for purified Spiegelmers.

Key Quality Control Assays:

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the synthesized

Spiegelmer, verifying its identity.[16]

Analytical HPLC or Capillary Electrophoresis (CE): An analytical run on an HPLC or CE

system is performed to assess the purity of the final product.[16]

UV-Vis Spectrophotometry: The concentration of the Spiegelmer solution is determined by

measuring its absorbance at 260 nm (A260).[17]

By following these detailed protocols and application notes, researchers can successfully

synthesize and purify high-quality Spiegelmers for a wide range of research applications, from

fundamental binding studies to preclinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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